molecular formula C15H24Cl2N2O2 B2520307 1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride CAS No. 1706432-09-8

1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride

Cat. No.: B2520307
CAS No.: 1706432-09-8
M. Wt: 335.27
InChI Key: VDIRDPZIKQMYLW-UHFFFAOYSA-N
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Description

1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve the use of high-yield reactions and efficient purification techniques to ensure the compound’s purity and stability.

Chemical Reactions Analysis

1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride is widely used in scientific research due to its versatility. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a tool for studying biological processes. Its unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development .

Mechanism of Action

The mechanism of action of 1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride can be compared to other piperidine derivatives, such as:

Properties

IUPAC Name

1-[3-(ethylaminomethyl)phenyl]piperidine-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.2ClH/c1-2-16-11-12-4-3-5-14(10-12)17-8-6-13(7-9-17)15(18)19;;/h3-5,10,13,16H,2,6-9,11H2,1H3,(H,18,19);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIRDPZIKQMYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)N2CCC(CC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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